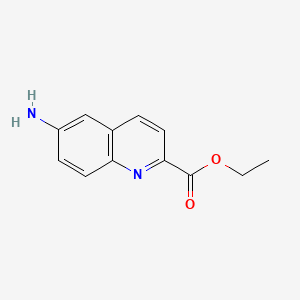
Tributyl(2,2-difluoroethenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(2,2-difluoroethenyl)stannane is an organotin compound with the molecular formula C14H28F2Sn. It is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(2,2-difluoroethenyl)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with 2,2-difluoroethene under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(2,2-difluoroethenyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in substitution reactions where the tin atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Tetrahydrofuran (THF) and dichloromethane are often used as solvents in these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce various reduced organic molecules .
Applications De Recherche Scientifique
Tributyl(2,2-difluoroethenyl)stannane has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tributyl(2,2-difluoroethenyl)stannane involves its ability to donate or accept electrons in chemical reactions. This property makes it a valuable reagent in radical reactions, where it can facilitate the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tributyl(2,2-difluoroethenyl)stannane include:
Tributyltin hydride: Known for its use in radical reactions.
Tributylvinyltin: Another organotin compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of the difluoroethenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the difluoroethenyl group is desired .
Propriétés
Formule moléculaire |
C14H28F2Sn |
|---|---|
Poids moléculaire |
353.08 g/mol |
Nom IUPAC |
tributyl(2,2-difluoroethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2HF2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H; |
Clé InChI |
ROVSMJKMWHKIQT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)


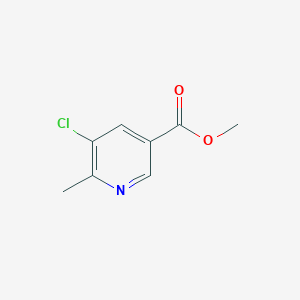
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
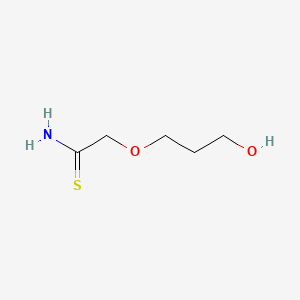
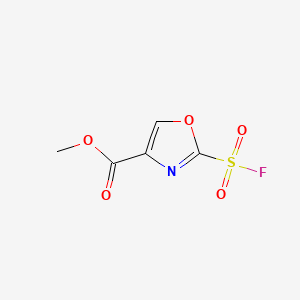
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
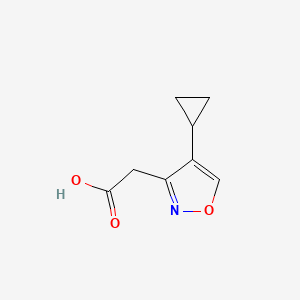
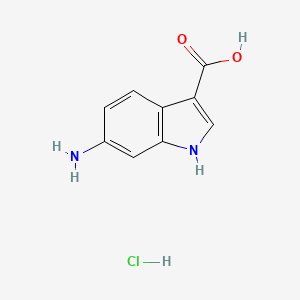
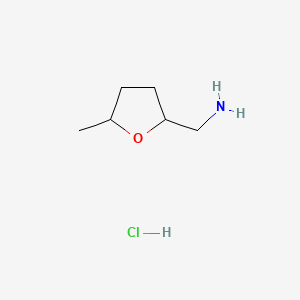
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
